(E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[2-(3-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-13-8-4-7-12(9-13)19-17-20-16(23)14(24-17)10-15(22)18-11-5-2-1-3-6-11/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZAMNLKDOSLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC(=CC=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Structure and Synthesis
The compound's structure features a thiazolidinone core with a phenylacetamide substituent and a hydroxyphenyl imine moiety. The synthesis typically involves the condensation of appropriate aromatic amines with thiazolidinone derivatives, which can be modified to enhance biological activity. For instance, various substituents have been explored to optimize the pharmacological effects of thiazolidinones.
Anticancer Activity
Thiazolidinone derivatives have shown significant anticancer properties across various cancer cell lines. For example, compounds derived from thiazolidinones have been tested against MCF-7 breast cancer cells, demonstrating promising results:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 18 | 1.27 | MCF-7 |
| 19 | 1.50 | MCF-7 |
| 20 | 1.31 | MCF-7 |
| 21e | 1.003 | MCF-7 |
| 21a | 0.72 | A549 |
These compounds showed dose-dependent inhibition of cell proliferation and induction of apoptosis without adversely affecting normal cells .
Antioxidant Activity
The antioxidant potential of thiazolidinones has been extensively studied. The compound's ability to scavenge free radicals was evaluated using various assays:
| Compound | EC50 (mM) | Assay Type |
|---|---|---|
| 3i | 0.565 | Lipid Peroxidation |
| 3r | 0.708 | Lipid Peroxidation |
| 6 | 9.18 | DPPH Assay |
These results indicate that modifications to the thiazolidinone structure can significantly enhance antioxidant activity .
Antimicrobial Activity
Thiazolidinones exhibit antimicrobial properties against a range of pathogens. Studies have reported that certain derivatives show effective inhibition against bacterial strains, making them potential candidates for developing new antibiotics.
Case Studies
- Anticancer Evaluation : A study by Verma et al. demonstrated that specific thiazolidinone derivatives inhibited the proliferation of breast cancer cells with IC50 values as low as 1.27 μM, indicating strong anticancer potential .
- Antioxidant Mechanism : Research revealed that hydrogen bonding interactions between thiazolidinone derivatives and amino acids in human peroxiredoxin contributed to their antioxidant effects .
- Antimicrobial Testing : Electrogenerated base-promoted synthesis of thiazolidinone derivatives showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
- Substituent Effects: The 3-hydroxyphenylimino group in the target compound provides meta-substitution, contrasting with the para-substituted analog in . This positional isomerism may influence receptor binding due to differences in hydrogen-bonding networks and steric hindrance.
- Heterocyclic Diversity: Compounds like those in incorporate indolinone and pyridine rings, diversifying electronic profiles and pKa values (5.4–5.8), which may optimize bioavailability and target engagement.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide?
- The compound is synthesized via a multi-step protocol. First, 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione is reacted with potassium carbonate in DMF, followed by the addition of a chloroacetylated intermediate (e.g., 2-chloro-N-substituted acetamide). The reaction is monitored by TLC, and the product is precipitated with water. Characterization includes IR (e.g., carbonyl stretches at ~1667 cm⁻¹), ¹H NMR (δ 3.8 ppm for -OCH₃, δ 7.5–6.9 ppm for aromatic protons), and mass spectrometry (e.g., m/z 430.2 [M+1]) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- IR Spectroscopy : Validates functional groups (e.g., imine C=N at ~1600–1650 cm⁻¹, carbonyl C=O at ~1667 cm⁻¹).
- ¹H NMR : Assigns proton environments (e.g., -OCH₃ at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm).
- Mass Spectrometry : Confirms molecular weight (e.g., experimental vs. calculated m/z) and fragmentation patterns .
Q. How can researchers optimize the yield of this compound during synthesis?
- Key parameters include:
- Solvent Choice : Polar aprotic solvents like DMF enhance reaction efficiency.
- Catalyst Use : Potassium carbonate aids in deprotonation and intermediate activation.
- Reaction Monitoring : TLC ensures reaction completion before workup. Adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) can improve yields .
Advanced Research Questions
Q. What pharmacological assays are suitable for evaluating the hypoglycemic activity of this compound?
- In Vivo Models : Administer the compound to diabetic rodents (e.g., streptozotocin-induced Wistar rats) and monitor blood glucose levels over 24–72 hours. Compare results to metformin controls.
- Mechanistic Studies : Perform glucose uptake assays in cultured hepatocytes or adipocytes using radiolabeled 2-deoxy-D-glucose .
Q. How can structural modifications enhance the compound’s antimicrobial efficacy?
- SAR Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenylacetamide moiety to improve membrane permeability. Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Hybrid Derivatives : Combine the thiazolidinone core with triazole or oxadiazole rings to broaden antimicrobial spectra .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency variations due to solubility or metabolic stability .
Q. How can computational modeling predict the compound’s binding affinity for target proteins?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., PPAR-γ for hypoglycemic activity). Validate predictions with experimental IC₅₀ values.
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., imine nitrogen for nucleophilic attack) .
Q. What protocols assess the compound’s toxicity profile in preclinical models?
- Acute Toxicity : Administer escalating doses (10–1000 mg/kg) to rodents and monitor mortality, organ histopathology (e.g., liver, kidney), and biochemical markers (ALT, creatinine).
- Genotoxicity : Perform Ames tests or comet assays to detect DNA damage .
Methodological Notes
- Data Validation : Cross-reference experimental yields and spectral data with computational predictions (e.g., %C/%H/%N via CHNS analysis) .
- Contradictory Evidence : Discrepancies in biological activity may arise from assay conditions (e.g., serum concentration in cell culture) or impurity profiles. Always verify compound purity (>95%) via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
